molecular formula C8H6ClN3O B3038728 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine CAS No. 890095-56-4

2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine

Cat. No.: B3038728
CAS No.: 890095-56-4
M. Wt: 195.6 g/mol
InChI Key: JFFDPZCKEBEAHQ-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound that contains a pyridine ring substituted with a chloro group and a 1,2,4-oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in the oxadiazole ring imparts unique chemical properties to the compound, making it a valuable scaffold for the development of new chemical entities.

Biochemical Analysis

Biochemical Properties

2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antibacterial and antifungal activities by inhibiting the growth of various pathogens . It interacts with enzymes such as carbonic anhydrase, which is involved in the regulation of pH and ion balance in cells . The interaction between this compound and carbonic anhydrase involves the binding of the compound to the active site of the enzyme, leading to inhibition of its activity . Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, further highlighting its biochemical significance .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . The compound affects cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation . Furthermore, this compound alters gene expression by upregulating or downregulating specific genes involved in cell survival and apoptosis . Its impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to reduced energy production and cell viability .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . For example, it binds to the active site of carbonic anhydrase, inhibiting its activity and disrupting pH regulation in cells . Additionally, this compound interacts with transcription factors, modulating their activity and altering gene expression patterns . These interactions result in the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to inhibit key enzymes and modulate gene expression underscores its potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under controlled conditions, maintaining its biological activity over extended periods . Exposure to light and heat can lead to degradation, reducing its efficacy . Long-term studies have demonstrated that continuous exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis . These findings highlight the importance of maintaining optimal storage conditions to preserve the compound’s stability and effectiveness .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits the growth of pathogens and cancer cells . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Studies have identified threshold doses beyond which the compound’s toxic effects outweigh its therapeutic benefits . These findings underscore the importance of determining the optimal dosage to maximize efficacy while minimizing toxicity . The compound’s dosage-dependent effects highlight its potential as a therapeutic agent, provided that appropriate dosing regimens are established .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of the compound, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolic pathways facilitate the excretion of the compound and its metabolites from the body . The interaction of this compound with metabolic enzymes underscores its potential impact on metabolic processes and drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Once inside the cell, the compound binds to intracellular proteins that regulate its localization and accumulation . Studies have shown that this compound accumulates in specific tissues such as the liver and kidneys, where it exerts its biological effects . The compound’s transport and distribution patterns are critical for understanding its pharmacokinetics and optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . This compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it has been observed to localize in the nucleus, where it interacts with transcription factors and modulates gene expression . Additionally, the compound accumulates in the mitochondria, affecting mitochondrial function and inducing apoptosis . The subcellular localization of this compound is essential for understanding its mechanism of action and optimizing its therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with acetic anhydride and a suitable dehydrating agent to form the 1,2,4-oxadiazole ring. The reaction conditions often include refluxing in a suitable solvent such as tetrahydrofuran or ethanol, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or cesium carbonate in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, while oxidation can produce this compound N-oxide .

Scientific Research Applications

2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine has several scientific research applications:

    Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs with potential antibacterial, antiviral, and anticancer activities. Its unique structure allows for the design of molecules that can interact with specific biological targets.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, with specific electronic, optical, or mechanical properties.

    Chemical Biology: The compound can be used as a probe to study biological processes and pathways, particularly those involving nitrogen and oxygen-containing heterocycles.

    Agricultural Chemistry: The compound can be explored for its potential use as a pesticide or herbicide, given its ability to interact with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
  • 3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)pyridine
  • 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)pyridine
  • 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
  • 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine

Uniqueness

2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is unique due to the specific positioning of the chloro and oxadiazole groups on the pyridine ring. This arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the oxadiazole ring enhances its potential for hydrogen bonding and other interactions, while the chloro group provides a site for further functionalization .

Properties

IUPAC Name

5-(2-chloropyridin-3-yl)-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-5-11-8(13-12-5)6-3-2-4-10-7(6)9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFDPZCKEBEAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901227436
Record name 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901227436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890095-56-4
Record name 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890095-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901227436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-chloro nicotinoyl chloride (1.0 eq.) and N′-hydroxy ethanimidamide (1.1 eq) in pyridine (0.6 M) was stirred at 100° C. for 4 h and then concentrated. The residue was purified by flash chromatography (Hexane:EtOAc, 70:30) to afforded the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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